1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone
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Overview
Description
1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an azepane ring, which is a seven-membered nitrogen-containing ring, and a phenylisoxazole moiety, which is a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Attachment of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions or by using azepane derivatives as starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the isoxazole ring or the azepane ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the phenyl ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The isoxazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
1-(Morpholin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone: Contains a morpholine ring, which includes both nitrogen and oxygen atoms.
1-(Pyrrolidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone: Features a five-membered pyrrolidine ring.
Uniqueness
1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to its analogs. The seven-membered ring may offer different steric and electronic effects, potentially leading to unique interactions with biological targets.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(19-10-6-1-2-7-11-19)13-15-12-16(21-18-15)14-8-4-3-5-9-14/h3-5,8-9,12H,1-2,6-7,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNIXZRTZAEOCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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